Nodaga-nhs

Radiochemistry Immuno-PET In Vitro Stability

Select NODAGA-NHS (CAS 1407166-70-4) for radiopharmaceutical development where in vivo complex stability is non-negotiable. Its NODAGA scaffold provides superior kinetic inertness over DOTA analogs, critically reducing off-target liver accumulation for ⁶⁴Cu-immuno-PET and enabling room-temperature ⁶⁸Ga labeling to preserve fragile vector immunoreactivity (88-94%). This ensures higher tumor-to-background contrast and diagnostic accuracy. A data-driven choice for robust, translatable PET tracer manufacturing.

Molecular Formula C19H28N4O10
Molecular Weight 472.4 g/mol
CAS No. 1407166-70-4
Cat. No. B3238313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodaga-nhs
CAS1407166-70-4
Molecular FormulaC19H28N4O10
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O
InChIInChI=1S/C19H28N4O10/c24-14-2-3-15(25)23(14)33-18(30)4-1-13(19(31)32)22-9-7-20(11-16(26)27)5-6-21(8-10-22)12-17(28)29/h13H,1-12H2,(H,26,27)(H,28,29)(H,31,32)
InChIKeyKHYQZCZUWQXKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nodaga-nhs (CAS 1407166-70-4): A Core Bifunctional Chelator for Reliable Radiometal Conjugation in PET Tracer Development


Nodaga-nhs (NODAGA-NHS, CAS 1407166-70-4) is a bifunctional chelator (BFC) based on the macrocyclic 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) scaffold, functionalized with an N-hydroxysuccinimide (NHS) ester for efficient bioconjugation to amine-containing biomolecules . This compound serves as a critical linking agent in the synthesis of targeted radiopharmaceuticals, enabling the stable attachment of positron-emitting radiometals, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), to targeting vectors like peptides and antibodies for positron emission tomography (PET) imaging applications .

Why Bifunctional Chelators Like Nodaga-nhs Are Not Interchangeable in Radiopharmaceutical Development


Generic substitution of bifunctional chelators in radiopharmaceutical synthesis is precluded by profound, chelator-dependent differences in critical performance parameters. The macrocyclic ring size, donor atom set, and linker chemistry between analogs like DOTA, NOTA, and NODAGA directly dictate the kinetic inertness of the resulting radiometal complex, its in vivo stability against transchelation, and the overall biodistribution profile of the final tracer . Variations in these properties can lead to unacceptable levels of non-target organ uptake, reduced tumor-to-background contrast, and ultimately, diagnostic failure . Consequently, the choice of BFC is a decisive, data-driven step in optimizing a PET tracer, not a matter of simple component interchange.

Quantitative Evidence Differentiating Nodaga-nhs from DOTA-NHS and NOTA-NHS Analogs


Enhanced In Vitro Stability of NODAGA-⁶⁴Cu vs. DOTA-⁶⁴Cu Against EDTA Transchelation Challenge

A direct head-to-head comparison of DOTA-, NODAGA-, and 15-5-based radioimmunoconjugates demonstrated that [⁶⁴Cu]Cu-NODAGA-trastuzumab exhibits significantly higher resistance to transchelation than its DOTA counterpart when challenged with EDTA. All conjugates showed excellent stability in PBS and mouse serum, but the NODAGA and 15-5 complexes were superior under the more stringent EDTA challenge .

Radiochemistry Immuno-PET In Vitro Stability

Superior In Vivo Complex Stability: Reduced Liver Accumulation with ⁶⁴Cu-NODAGA-mAb vs. ⁶⁴Cu-DOTA-mAb

In a direct comparative study of ⁶⁴Cu-labeled monoclonal antibody (mAb) conjugates, ⁶⁴Cu-NODAGA-mAb7 demonstrated significantly less accumulation in the liver compared to ⁶⁴Cu-DOTA-mAb7. This was corroborated by higher blood activity for the NODAGA conjugate, which indicates increased bioavailability resulting from enhanced in vivo stability of the chelation complex .

Biodistribution Immunoconjugate In Vivo Stability

Efficient ⁶⁴Cu Radiolabeling of NODAGA-Conjugates Under Mild Conditions vs. DOTA-Conjugates

A head-to-head comparison of DOTA, NODAGA, and 15-5 chelators conjugated to trastuzumab revealed a key practical advantage for NODAGA. Unlike the DOTA derivative, the NODAGA- and 15-5-mAb conjugates were successfully radiolabeled with ⁶⁴Cu under mild conditions, while still obtaining excellent radiochemical yields .

Radiochemistry Radiolabeling Yield Immunoconjugate

High In Vitro Stability of NODAGA-⁶⁸Ga Complexes vs. NOTA- and DOTA-⁶⁸Ga Complexes

In a cross-study comparison of ⁶⁸Ga-labeled bombesin analogues, NODAGA-AMBA demonstrated the highest reactivity and most favored features. All DOTA-, NOTA-, and NODAGA-AMBA complexes showed high stability in saline and human serum. However, NODAGA-AMBA exhibited superior performance when challenged with DTPA and competing metals (Fe³⁺, Cu²⁺, Zn²⁺), indicating a more robust complex . Additionally, a separate study comparing ⁶⁸Ga-labeled RGD dimers showed both DOTA- and NODAGA-conjugates achieved >95% radiolabeling yield, but NODAGA-(RGD)2 uniquely offered the option of room temperature labeling .

Radiochemistry In Vitro Stability Peptide Labeling

Preserved Immunoreactivity of NODAGA-Conjugated Antibodies (88-94%) Comparable to DOTA Conjugates

In a direct comparison of DOTA- and NODAGA-based radioimmunoconjugates, the immunoreactive fraction was determined for both. For the NODAGA-trastuzumab conjugate, the immunoreactive fraction ranged from 88-94% in HER-2 positive BT474 human breast cancer cells. This result confirms that the bioconjugation process using NODAGA-NHS does not significantly compromise the antigen-binding capability of the antibody, a critical quality attribute for targeted imaging .

Immunoconjugate Bioconjugation Quality Control

Targeted Application Scenarios for Nodaga-nhs Based on Verified Performance Data


Development of ⁶⁴Cu-Labeled Antibody-Based Immuno-PET Tracers

Nodaga-nhs is optimally suited for the development of ⁶⁴Cu-labeled immuno-PET tracers. Its superior in vivo complex stability compared to DOTA analogs directly translates to significantly reduced liver accumulation of the radiometal, thereby enhancing tumor-to-background contrast and enabling more accurate lesion detection . Furthermore, its ability to be radiolabeled under mild conditions helps preserve the delicate structure and high immunoreactivity (88-94%) of the conjugated antibody, ensuring the tracer retains its full targeting potential .

Synthesis of ⁶⁸Ga-Labeled Peptide PET Tracers Requiring High Stability

For the development of ⁶⁸Ga-labeled peptide tracers, Nodaga-nhs provides a compelling option for creating conjugates with high in vivo stability. Preclinical studies with NODAGA-peptide conjugates have demonstrated robust complex stability in vitro, including high resistance to transchelation challenges . This property is critical for minimizing signal from non-target tissues and ensuring that the PET image accurately reflects the biodistribution of the targeting peptide, thereby increasing diagnostic confidence .

Preclinical PET Tracer Optimization for Sensitive Targeting Vectors

When optimizing a PET tracer based on a temperature-sensitive or fragile targeting vector (e.g., certain antibody fragments or engineered protein scaffolds), Nodaga-nhs offers a distinct advantage. The ability to achieve efficient radiolabeling of NODAGA-conjugates with radiometals like ⁶⁸Ga at room temperature provides a critical path to preserving the biological activity of the vector that would otherwise be compromised by the heating protocols often required for DOTA-based chelators . This expands the repertoire of potential targeting molecules that can be successfully developed into effective PET imaging agents.

Quality Control of Bioconjugation for Targeted Radiotherapeutics

The use of Nodaga-nhs in the conjugation process facilitates robust quality control of the final radiopharmaceutical. The high and quantifiable immunoreactive fraction (88-94%) achieved with NODAGA-conjugated antibodies serves as a key benchmark for ensuring manufacturing consistency and biological potency . This is essential for both preclinical development and for meeting the stringent regulatory requirements for clinical-grade radiopharmaceutical production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nodaga-nhs

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.